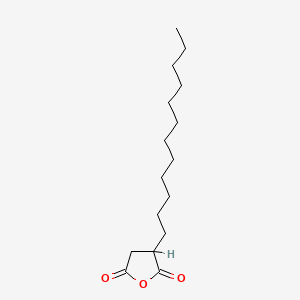

Dodecylsuccinic anhydride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77128. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-dodecyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXXOCZAXKLLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862987 | |

| Record name | 3-Dodecyldihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | Dodecylsuccinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2561-85-5 | |

| Record name | Dodecylsuccinic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2561-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylsuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002561855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecylsuccinic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, 3-dodecyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Dodecyldihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-dodecyldihydrofuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYLSUCCINIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2MH46PZB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Isomerism in Dodecylsuccinic Anhydride Research

Distinction between Dodecylsuccinic Anhydride (B1165640) (DSA) and Dodecenylsuccinic Anhydride (DDSA)

Dodecylsuccinic anhydride (DSA) and Dodecenylsuccinic Anhydride (DDSA) are closely related chemical compounds that are often used in industrial applications, particularly as epoxy curing agents and as modifying agents for various polymers. sigmaaldrich.comhimedialabs.combroadview-tech.comresearchgate.net While their names are similar, the key distinction lies in the nature of the twelve-carbon (dodecyl/dodecenyl) alkyl chain attached to the succinic anhydride ring.

This compound (DSA) features a fully saturated dodecyl group, meaning the C12H25 alkyl chain contains only single bonds between its carbon atoms.

Dodecenylsuccinic Anhydride (DDSA) , on the other hand, possesses a dodecenyl group, which is a C12H23 alkyl chain containing one or more carbon-carbon double bonds. sigmaaldrich.com This seemingly minor difference in saturation has significant implications for the chemical and physical properties of the molecule. The presence of the double bond in DDSA introduces the possibility of isomerization, which is not present in the saturated DSA.

Commercially, DDSA is often supplied as a mixture of isomers. sigmaaldrich.comhimedialabs.commedchemexpress.commerckmillipore.comsigmaaldrich.com It is a light yellow, transparent, oily, viscous liquid. unilongmaterial.comgoogle.com DDSA is known for its use as a hardener for epoxy resins, contributing to formulations with a long application period and low irritation. broadview-tech.comunilongmaterial.comgoogle.com

Stereoisomerism and Regioisomerism of the Dodecenyl Chain in DDSA

The presence of a double bond in the dodecenyl chain of DDSA gives rise to both regioisomerism and stereoisomerism. This complexity is a critical consideration in research and industrial applications as the specific isomeric composition can influence the final properties of materials synthesized using DDSA.

Regioisomerism in DDSA refers to the different possible positions of the double bond along the twelve-carbon chain. Additionally, the point of attachment of the dodecenyl group to the succinic anhydride ring can vary, typically at position 2 or 3 of the succinic moiety. semanticscholar.orgmdpi.comresearchgate.net

Stereoisomerism arises from the geometry of the double bond, which can exist in either a cis or trans configuration. This, combined with the chiral center created at the point of attachment to the succinic anhydride ring, leads to a variety of possible stereoisomers.

DDSA is typically produced through an ene reaction between an olefin (a long-chain alkene) and maleic anhydride. semanticscholar.orgmdpi.com The starting olefin itself is often a mixture of isomers, which contributes to the complex isomeric mixture of the final DDSA product. For example, tetrapropenyl succinic anhydride is a common type of DDSA. semanticscholar.orgmdpi.comresearchgate.net

The isomeric complexity of DDSA is acknowledged in its common designation as "dodecenylsuccinic anhydride, mixture of isomers." sigmaaldrich.comhimedialabs.commedchemexpress.commerckmillipore.comsigmaaldrich.com This mixture can include both linear and branched-chain isomers. unilongmaterial.comgoogle.com

Implications of Isomeric Purity on Research Outcomes

The isomeric composition of DDSA is not merely a trivial detail; it has significant consequences for the properties and performance of the resulting materials. The specific ratio of different regioisomers and stereoisomers can affect a range of physical and chemical characteristics.

For instance, in the realm of polymer science, the structure of the hardener used in epoxy resins directly influences the architecture of the cross-linked network. Different isomers of DDSA can lead to variations in the flexibility, thermal stability, and mechanical strength of the cured epoxy. broadview-tech.com The arrangement of the dodecenyl chain can impact how the molecules pack and interact with each other and with the polymer matrix.

Research on other isomeric systems has demonstrated the profound effect of isomerism on material properties. Studies on polyimides, for example, have shown that changing the substitution pattern (e.g., meta vs. para isomers) in the diamine or dianhydride monomers can significantly alter the polymer's chain packing, free volume, and, consequently, its gas barrier properties. mdpi.com Similarly, the cis/trans-isomer distribution in diisocyanates used to synthesize polyurethanes has been shown to affect the hardness and melting temperature of the resulting polymer. mdpi.com

In the context of DDSA, a higher degree of isomeric purity could lead to more ordered and crystalline domains within a polymer, potentially affecting properties like tensile strength and modulus. Conversely, a more complex mixture of isomers might result in a more amorphous structure with increased flexibility. The specific isomeric content can also influence the reactivity of the anhydride group, thereby affecting the curing kinetics of epoxy resins.

The table below summarizes the key distinctions discussed:

| Feature | This compound (DSA) | Dodecenylsuccinic Anhydride (DDSA) |

| Alkyl Chain | Saturated (C12H25) | Unsaturated (C12H23) with at least one double bond |

| Isomerism | None | Regioisomerism and Stereoisomerism |

| Common Form | Single compound | Mixture of isomers sigmaaldrich.comhimedialabs.commedchemexpress.commerckmillipore.comsigmaaldrich.com |

| Key Application | Epoxy curing agent, polymer modifier | Epoxy curing agent, polymer modifier sigmaaldrich.comhimedialabs.combroadview-tech.comresearchgate.net |

Synthetic Methodologies and Reaction Kinetics for Dodecylsuccinic Anhydride

Synthesis of Dodecylsuccinic Anhydride (B1165640)

The production of Dodecylsuccinic anhydride is a multi-step process that begins with the formation of an unsaturated intermediate, which can then be saturated. The primary methods involve the reaction of an olefin with maleic anhydride.

The synthesis of Alkenyl Succinic Anhydrides (ASA), such as Dodecenylsuccinic anhydride, is commonly achieved through an "ene" reaction. This reaction involves an alkene that has an allylic hydrogen (the "ene") and a compound with a multiple bond, in this case, maleic anhydride (the "enophile"). google.com During this thermal reaction, a concerted mechanism occurs where the double bond of the alkene shifts, and the allylic hydrogen is transferred to the maleic anhydride, forming a new carbon-carbon single bond and creating the succinic anhydride ring structure attached to the alkenyl chain. google.comcore.ac.uk

This process, also known as maleinization, typically requires high temperatures, often exceeding 200°C, due to a high activation energy of approximately 80 kJ/mol. google.comcore.ac.uk The reaction is usually performed using an excess of the olefin to drive the reaction towards the product. wikipedia.org While higher temperatures can improve the conversion rate, they also increase the likelihood of side reactions such as polymerization of the maleic anhydride, oligomerization of the alkene, or thermal decomposition of the ASA product. google.comcore.ac.uk

To obtain the saturated this compound, the unsaturated precursor, Dodecenylsuccinic anhydride, must undergo hydrogenation. This standard chemical process involves the addition of hydrogen (H₂) across the carbon-carbon double bond of the dodecenyl group in the presence of a metal catalyst. This reaction converts the alkenyl chain into a saturated alkyl (dodecyl) chain.

While catalytic hydrogenation is a fundamental and widely applied reaction in organic synthesis for saturating double bonds, specific literature detailing the precise catalysts and optimal reaction conditions exclusively for the conversion of Dodecenylsuccinic anhydride to this compound is not extensively detailed in publicly available research. However, the general principles of catalytic hydrogenation would apply, typically utilizing catalysts such as palladium, platinum, or nickel on a carbon support under a pressurized atmosphere of hydrogen.

An important industrial route to a related compound, Polyisobutylene (B167198) Succinic Anhydride (PIBSA), involves the reaction of polyisobutylene (PIB) with maleic anhydride. researchgate.net This method is particularly relevant as the polyisobutylene chain serves as the hydrophobic alkyl group. The synthesis can proceed via two primary pathways:

Thermal Addition Method: This process, often referred to as the "chlorine-free" route, involves reacting highly reactive polyisobutylene (containing a high percentage of terminal double bonds) directly with maleic anhydride at high temperatures, typically between 220°C and 250°C. researchgate.net

Chlorination Addition Method: In this method, polyisobutylene is first reacted with chlorine at a lower temperature to produce a chlorinated polyisobutylene intermediate. This chlorinated product is then reacted with maleic anhydride to yield PIBSA. researchgate.net

The thermal method is increasingly preferred due to its more environmentally friendly nature. researchgate.net The reaction involves mixing the reactants and heating them to initiate the addition. researchgate.netrsc.org

To improve reaction efficiency and reduce the high temperatures required for the ene reaction, various catalytic systems can be employed. Lewis acids are prominent catalysts as they can coordinate with the maleic anhydride, making it more electron-deficient and thus more reactive towards the olefin. trigon-chemie.com This allows the reaction to proceed at lower temperatures, which can help minimize side reactions. sigmaaldrich.com Computational studies have screened various Lewis acid catalysts, identifying AlCl₃ as exhibiting high catalytic activity for this type of ene reaction. trigon-chemie.com

In addition to Lewis acids, other catalysts and initiators may be added to the reaction mixture, and the pH of the system can be adjusted to optimize the reaction conditions. google.com The use of polymerization inhibitors like hydroquinone (B1673460) or phenothiazine (B1677639) can also be crucial to prevent the formation of unwanted polymeric by-products during the high-temperature synthesis. wikipedia.org

| Catalyst/System Component | Function | Reference |

| Lewis Acids (e.g., AlCl₃, TiCl₄) | Activate the maleic anhydride, lowering reaction temperature. | trigon-chemie.com |

| Alkaline Catalysts (e.g., NaOH) | Used in modifications of substrates like starch with DDSA. | researchgate.net |

| Initiators | To start the reaction under controlled conditions. | google.com |

| Polymerization Inhibitors | Prevent the formation of polymeric side products. | wikipedia.org |

Reaction Kinetics and Efficiency in Anhydride Formation

The efficiency of this compound formation is governed by several kinetic factors, including temperature, reaction time, and the molar ratio of reactants. The ene reaction has a high activation energy, necessitating high temperatures for a reasonable reaction rate. core.ac.uk However, a balance must be struck, as prolonged exposure to high temperatures promotes the formation of undesirable, often dark and waxy, side products. google.com

Research has shown that for the synthesis of Alkenyl Succinic Anhydrides, a reaction time of 8 to 10 hours at around 220°C can provide a good compromise between achieving a high yield of the desired anhydride and minimizing the formation of by-products. core.ac.uk Shorter reaction times may result in low conversion, while longer times increase the prevalence of side reactions. core.ac.uk

| Parameter | Effect on Reaction | Findings/Optimal Conditions |

| Temperature | Increases reaction rate but also side reactions. | Typically >200°C; studies use up to 250°C. wikipedia.orgresearchgate.net |

| Reaction Time | Affects yield and purity. | 8-10 hours is often a good compromise. core.ac.uk |

| Molar Ratio (Olefin:MA) | Influences conversion efficiency. | Molar excess of olefin is common. wikipedia.org |

| Catalyst | Lowers activation energy and temperature. | Lewis acids can accelerate the reaction. trigon-chemie.com |

Purification and Isolation Techniques in DDSA Synthesis

Following the synthesis reaction, the crude product is a mixture containing the desired this compound, unreacted starting materials, and various by-products. Effective purification and isolation techniques are therefore essential to obtain a product of high purity.

A primary method for purification is distillation under reduced pressure (vacuum distillation) . This technique is effective for separating the desired anhydride product from unreacted, more volatile starting materials like excess olefins or from non-volatile polymeric residues. google.comwikipedia.org

For products like PIBSA, precipitation is another useful technique. The crude product can be dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and then precipitated by adding a non-solvent like acetone. This process effectively removes low molecular weight impurities. Following precipitation, the product is typically dried under vacuum to remove any residual solvents.

Other common purification steps include filtration to remove solid impurities and by-products. researchgate.net In some processes, a final stripping step, where an inert gas like nitrogen is bubbled through the heated product, is used to remove the last traces of volatile unreacted maleic anhydride.

Chemical Reactivity and Mechanistic Studies of Dodecylsuccinic Anhydride

Ring-Opening Reactions of Dodecylsuccinic Anhydride (B1165640)

The fundamental reactivity of dodecylsuccinic anhydride lies in the susceptibility of its anhydride ring to nucleophilic attack. This process, known as a ring-opening reaction, alleviates the strain within the five-membered ring and results in the formation of a dodecenylsuccinate derivative. The reaction is a type of nucleophilic acyl substitution.

The general mechanism involves a nucleophile (Nu:) attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a transient, high-energy tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the carbon-oxygen bond within the anhydride ring. This process yields a product in which the nucleophile is acylated, and a carboxylate group is generated, which is subsequently protonated to form a carboxylic acid. The reaction effectively transforms the cyclic anhydride into a linear dodecenylsuccinic acid derivative with a new functional group derived from the attacking nucleophile.

Esterification Reactions with Hydroxyl-Containing Substrates

This compound readily reacts with substrates containing hydroxyl (-OH) groups, such as alcohols, polyols, and polysaccharides (e.g., starch and cellulose), to form ester derivatives. This reaction is a widely used method for the hydrophobic modification of naturally derived polymers, imparting new physicochemical properties. The esterification introduces the long C12 hydrocarbon chain of DDSA onto the substrate, significantly increasing its nonpolar character.

For example, the esterification of starch with DDSA results in the formation of dodecenyl succinylated starch, a modified starch with amphiphilic properties. This reaction typically involves heating a suspension of starch in the presence of DDSA under controlled pH conditions. The hydroxyl groups on the glucose units of the starch polymer act as the nucleophiles, attacking the anhydride ring.

The esterification of a hydroxyl-containing substrate with DDSA proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the attack of a lone pair of electrons from the oxygen atom of a hydroxyl group on one of the carbonyl carbons of the DDSA molecule. This nucleophilic attack leads to the formation of a tetrahedral intermediate.

The key steps are as follows:

Nucleophilic Attack: The hydroxyl group (-OH) of the substrate acts as the nucleophile, attacking an electrophilic carbonyl carbon of the anhydride ring.

Formation of Tetrahedral Intermediate: A short-lived, unstable tetrahedral intermediate is formed.

Ring Opening: The intermediate collapses, leading to the cleavage of the acyl-oxygen bond within the anhydride ring. This step is energetically favorable as it relieves ring strain.

Ester Bond Formation and Proton Transfer: A new ester bond is formed between the substrate and the DDSA moiety. A proton is typically transferred from the original hydroxyl group to the newly formed carboxylate, yielding a carboxylic acid group.

The degree of esterification, often expressed as the degree of substitution (DS), is a critical parameter that defines the properties of the modified product. The DS is heavily influenced by several reaction conditions, including temperature, pH, reaction time, and the molar ratio of reactants.

Studies on the modification of polysaccharides like starch have elucidated the effects of these parameters. Generally, increasing the concentration of DDSA, reaction temperature, and reaction time leads to a higher degree of substitution, although excessively high temperatures can cause degradation of the substrate. The pH of the reaction medium is also crucial; the reaction is typically carried out under alkaline conditions (pH 8.0–9.5), which promotes the nucleophilicity of the hydroxyl groups on the polysaccharide backbone while also facilitating the hydrolysis of DDSA as a competing reaction.

Table 1: Influence of Reaction Conditions on the Degree of Substitution (DS) of Dodecenyl Succinylated Starch

| Parameter | Condition Range | Effect on Degree of Substitution (DS) | Reference |

|---|---|---|---|

| Temperature | 30-50°C | Increasing temperature generally increases the reaction rate and DS. | |

| pH | 7.5-10.5 | Optimal DS is typically achieved in a slightly alkaline range (e.g., 8.5-9.5). Very high pH increases hydrolysis of DDSA. | |

| DDSA Concentration | 2-8% (w/w of starch) | Higher DDSA concentration leads to a higher DS. | |

| Reaction Time | 1-5 hours | Longer reaction times generally result in a higher DS, up to a plateau. |

Amidation Reactions

In a manner analogous to esterification, this compound reacts with primary and secondary amines through a ring-opening amidation reaction. The nitrogen atom of the amine acts as a potent nucleophile, attacking a carbonyl carbon of the anhydride ring. This reaction is also a form of nucleophilic acyl substitution.

The process results in the formation of an amide bond and a free carboxylic acid group, yielding a dodecenylsuccinamic acid derivative. This reaction is utilized to covalently attach the hydrophobic dodecenyl chain to proteins and other amine-containing polymers. The modification of proteins with DDSA can alter their solubility, emulsifying properties, and other functional characteristics by increasing their surface hydrophobicity.

Hydrolysis of this compound to Dodecenylsuccinic Acid

This compound can undergo hydrolysis in the presence of water, leading to the opening of the anhydride ring to form the corresponding dicarboxylic acid, dodecenylsuccinic acid (DDA). This reaction is often an unavoidable and competing side reaction during esterification or amidation reactions conducted in aqueous systems.

The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring. Similar to other ring-opening reactions, this proceeds through a tetrahedral intermediate, which then collapses to yield the dicarboxylic acid product. The rate of this hydrolysis is significantly influenced by factors such as pH and temperature.

Kinetic studies have shown that the hydrolysis of cyclic anhydrides like DDSA is subject to both acid and base catalysis. The hydrolysis rate is generally slowest in the neutral to slightly acidic pH range and increases significantly under both strongly acidic and, particularly, alkaline conditions.

Under alkaline conditions, the hydroxide (B78521) ion (OH-), a much stronger nucleophile than water, directly attacks the anhydride, leading to a rapid rate of hydrolysis. The rate of hydrolysis is a critical factor to control in modification reactions, as the formation of dodecenylsuccinic acid consumes the anhydride reactant without functionalizing the intended substrate.

Table 2: Kinetic Parameters for the Hydrolysis of this compound

| Condition | Observation | Kinetic Implication | Reference |

|---|---|---|---|

| Neutral pH (~7) | Slow hydrolysis rate. | The reaction is primarily driven by the uncatalyzed attack of water molecules. | |

| Alkaline pH (>8) | Rapid increase in hydrolysis rate with increasing pH. | The reaction is dominated by the attack of hydroxide ions (OH-), a more powerful nucleophile. | |

| Increased Temperature | Hydrolysis rate increases with temperature. | Follows Arrhenius behavior, where higher thermal energy increases the frequency and energy of molecular collisions. |

Factors Affecting Hydrolysis Rate (e.g., pH, salt concentration)

The hydrolysis of this compound (DDSA) to its corresponding dicarboxylic acid is a critical reaction that influences its stability and reactivity in aqueous environments. The rate of this transformation is significantly governed by several factors, most notably pH and, to a lesser extent, salt concentration.

The hydrolysis of cyclic anhydrides like DDSA can proceed through neutral, acid-catalyzed, or base-catalyzed mechanisms. nih.gov The pH of the solution dictates which pathway is dominant.

Acidic Conditions (Low pH): Under acidic conditions, the hydrolysis rate is generally accelerated compared to neutral pH. The reaction can be catalyzed by H+ ions, which protonate the anhydride's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. nih.gov

Neutral Conditions (pH ≈ 7): At neutral pH, the reaction proceeds via nucleophilic attack by water on the anhydride. This is often the slowest hydrolysis pathway. nih.gov

Basic Conditions (High pH): Hydrolysis is most rapid under basic conditions. The hydroxide ion (OH−) is a much stronger nucleophile than water, leading to a significantly faster rate of ring-opening. nih.gov

The long dodecyl chain of DDSA imparts significant hydrophobicity, which can limit its water solubility and potentially reduce the effective interaction between the anhydride and water molecules, thereby influencing the hydrolysis rate compared to shorter-chain anhydrides. researchgate.net

While the direct effect of salt concentration on DDSA hydrolysis is not extensively documented, studies on other ester hydrolysis reactions show that salts can influence reaction rates. researchgate.net The effects can be complex, involving changes in water activity and specific ion effects that can either stabilize or destabilize the transition state of the reaction.

| pH Condition | Dominant Nucleophile | Catalysis Mechanism | Expected Relative Rate |

|---|---|---|---|

| Acidic (e.g., pH < 5) | H₂O | Acid-catalyzed | Moderate to Fast |

| Neutral (e.g., pH 7) | H₂O | Neutral (uncatalyzed) | Slow |

| Basic (e.g., pH > 9) | OH⁻ | Base-catalyzed | Very Fast |

Cross-linking Mechanisms with this compound

This compound is an effective cross-linking agent, particularly for polymers containing functional groups that can react with the anhydride ring. A notable application is the cross-linking of epoxidized natural rubber (ENR). semanticscholar.orglboro.ac.ukresearchgate.net

The primary mechanism involves the esterification reaction between the anhydride group of DDSA and the epoxy groups present on the polymer chains of ENR. researchgate.net This reaction is typically facilitated by a catalyst, such as N,N-dimethylbenzylamine (DMBA), and thermal energy. researchgate.net The process can be described in the following steps:

Ring Opening: The reaction is initiated by the nucleophilic attack of an epoxy group (oxirane ring) on one of the carbonyl carbons of the DDSA molecule. The presence of a catalyst like DMBA accelerates this step.

Ester Bond Formation: The opening of the anhydride ring leads to the formation of a covalent ester bond, linking one polymer chain to the DDSA molecule.

Cross-link Formation: The newly formed structure contains a free carboxylic acid group from the opened DDSA ring. This carboxyl group can then react with an epoxy group on an adjacent polymer chain, forming a second ester bond and completing the cross-link.

This process results in a three-dimensional polymer network, which enhances the mechanical properties of the material. semanticscholar.orgresearchgate.net The long dodecyl chains pendant from the DDSA cross-links provide an internal plasticization effect, which can improve the flexibility of the final material. researchgate.net The curing or cross-linking reactions have been observed to follow approximately first-order kinetics. researchgate.net

| Component | Role in Cross-linking |

|---|---|

| This compound (DDSA) | Cross-linking agent |

| Epoxidized Natural Rubber (ENR50) | Polymer matrix with reactive epoxy groups |

| N,N-dimethylbenzylamine (DMBA) | Catalyst for the esterification reaction |

Reactions with Sulfur Compounds for Thiophene (B33073) Derivatives

While the direct synthesis of thiophene rings from this compound is not a standard reaction, the anhydride functionality can be used to modify pre-existing thiophene rings or react with other sulfur compounds.

One general reaction for organic acid anhydrides is the Friedel-Crafts acylation of aromatic compounds, including thiophene. Thiophene can be acylated by an acid anhydride in the presence of a suitable catalyst to produce thienyl ketones. google.com In this hypothetical reaction, DDSA would react with thiophene to attach the dodecylsuccinyl group to the thiophene ring. This reaction typically requires a catalyst such as one derived from concentrated sulfuric acid and an organic acid anhydride. google.com

Another relevant reaction involves the interaction of anhydrides with nucleophilic sulfur compounds, such as thiols (mercaptans). The reaction between an anhydride and a thiol can lead to the formation of a thioester. This occurs via the nucleophilic attack of the sulfur atom of the thiol on a carbonyl carbon of the anhydride, leading to the opening of the anhydride ring and the formation of a thioester linkage and a free carboxylic acid. mdpi.com This reaction is analogous to the formation of esters from alcohols and provides a method for covalently attaching the dodecylsuccinate moiety to sulfur-containing molecules.

Modification of Biopolymers with Dodecylsuccinic Anhydride

Modification of Polysaccharides

The modification of polysaccharides with DDSA has been a subject of considerable research to enhance their functional properties for various industrial applications.

Starch Modification (e.g., Corn Starch, Quinoa Starch)

Starch, a readily available and biodegradable polysaccharide, is often modified with DDSA to improve its functionality, particularly as an emulsifier and stabilizer.

The introduction of the hydrophobic dodecenyl succinic group via DDSA can alter the morphology and crystalline structure of starch granules.

Quinoa Starch : Studies on quinoa starch have shown that modification with DDSA can lead to changes in granule size and crystallinity. nih.gov With an increasing degree of substitution (DS), the particle size of quinoa starch granules tends to increase. nih.gov However, the morphology of the granules is not significantly changed at lower DS, though higher levels of modification can disrupt the granule structure. nih.gov The modification primarily occurs in the amorphous regions of the starch granule, which leads to a decrease in relative crystallinity. nih.gov

Table 1: Impact of DDSA Modification on Starch Granule Properties

| Starch Type | Degree of Substitution (DS) | Impact on Granule Size | Impact on Crystallinity | Reference |

|---|---|---|---|---|

| Quinoa Starch | Increasing DS | Increase | Decrease | nih.gov |

| Corn Starch | Not Specified | No significant change in shape | Surface hydrophobicity increased | researchgate.netmdpi.com |

The introduction of the bulky and hydrophobic DDSA molecule affects the viscosity and viscoelastic properties of starch pastes and gels.

Quinoa Starch : In the case of DDSA-modified quinoa starch, an increase in the degree of substitution has been observed to initially increase the viscosity and storage modulus (G') of the starch paste, followed by a decrease at higher DS levels. nih.gov

Table 2: Rheological Properties of DDSA-Modified Starches

| Starch Type | Degree of Substitution (DS) | Effect on Viscosity | Effect on Storage Modulus (G') | Reference |

|---|---|---|---|---|

| Quinoa Starch | Increasing DS | Initial increase, then decrease | Initial increase, then decrease | nih.gov |

| Corn Starch | 6 wt% DDSA | Significant increase | Not specified | researchgate.net |

DDSA-modified starches, with their amphiphilic nature, are effective stabilizers for Pickering emulsions, which are emulsions stabilized by solid particles.

Quinoa Starch : DDSA-modified quinoa starch has demonstrated its efficiency in stabilizing oil-in-water (O/W) Pickering emulsions. nih.gov An increasing degree of substitution leads to a decrease in the droplet size of the emulsions, indicating better emulsification. nih.gov This also results in a higher capacity to stabilize the emulsions over a storage period of 10 days. nih.gov

Waxy Corn Starch : While specific studies on DDSA-modified waxy corn starch for Pickering emulsions are limited, research on waxy corn starch modified with a similar reagent, octenyl succinic anhydride (B1165640) (OSA), shows its potential as a Pickering stabilizer. nih.gov The modification enhances the starch's ability to stabilize O/W emulsions, with the stability being long-term. nih.gov

Chitosan (B1678972) Hydrogel Modification for Enhanced Hydrophobicity

Chitosan, a cationic polysaccharide, can be modified with DDSA to create hydrogels with increased hydrophobicity, which is beneficial for the sustained release of hydrophobic drugs. In one study, chitosan hydrogels were modified with dodecenylsuccinic anhydride (DDSA). researchgate.net This modification was confirmed through Fourier-transform infrared spectroscopy (FTIR) and 13C nuclear magnetic resonance (NMR). researchgate.net The resulting DDSA-chitosan hydrogels exhibited a predominantly elastic behavior and showed higher compressive strength compared to unmodified chitosan hydrogels. researchgate.net The introduction of the hydrophobic 12-carbon chain from DDSA improved the release profile of the hydrophobic drug thymol. researchgate.net

Collagen Hydrogel Modification

The modification of collagen hydrogels with dodecylsuccinic anhydride is not a widely documented area of research. While DDSA is known to react with proteins through its esterifying action on amino groups, specific studies detailing the modification of collagen hydrogels with DDSA are scarce. Generally, collagen hydrogels can be chemically cross-linked to enhance their mechanical properties and control their degradation rate. This is often achieved using crosslinking agents that react with the amine and carboxyl groups of the collagen fibrils. Given DDSA's reactivity towards amine groups, it is theoretically possible to modify collagen with DDSA to increase its hydrophobicity. However, without specific research, the impact on the hydrogel's structural integrity, mechanical properties, and biocompatibility remains speculative.

Modification of Proteins

Table 2: Effects of Protein Succinylation

| Property | Effect of Succinylation | Source |

|---|---|---|

| Target Site | ε-amino group of lysine (B10760008) | nih.govresearchgate.net |

| Charge Alteration | Replaces positive charge with a negative charge | nih.gov |

| Solubility | May increase protein solubility, especially at pH > 7 | nih.gov |

| Enzymatic Cleavage | Blocks trypsin cleavage at lysine residues | nih.gov |

Enhanced Functionality through Hydrophobic Chain Introduction

The primary purpose of modifying biopolymers with DDSA is to introduce a C12 hydrophobic chain into their inherently hydrophilic structure. nih.gov This process transforms the biopolymer into an amphiphilic molecule, possessing both water-loving (hydrophilic) and water-fearing (hydrophobic) regions. nih.gove3s-conferences.org This dual nature is the key to the enhanced functionality observed in the modified products.

The introduction of the dodecyl group significantly improves the surface-active properties of polysaccharides like alginate and gums. e3s-conferences.org This enhancement leads to better performance as emulsifiers and stabilizers in oil-in-water emulsions. e3s-conferences.org For instance, modified alginate shows a decrease in surface tension, which is a desirable characteristic for surfactants. e3s-conferences.orge3s-conferences.org Furthermore, the attachment of these hydrophobic groups can lead to increased electrostatic repulsion between molecules, which in turn increases the viscosity of their solutions. e3s-conferences.org

Mentioned Compounds

| Compound Name |

|---|

| This compound (DDSA) |

| Gum Arabic |

| Cashew Gum |

| Dextran |

| Xylan |

| Octenyl succinic anhydride (OSA) |

| Tetrapropenyl succinic anhydride (TPSA) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Lysine |

| Arginine |

| Alginate |

Degree of Substitution (DS) in Biopolymer Modification

The Degree of Substitution (DS) is a critical parameter in the chemical modification of biopolymers. It is defined as the average number of hydroxyl groups that have been substituted per repeating unit of the polymer, such as a glucose unit in starch or cellulose (B213188). nih.gov The DS value directly influences the physicochemical properties of the biopolymer after modification with this compound (DDSA), dictating its hydrophobicity, solubility, thermal stability, and emulsifying capabilities. researchgate.netsci-hub.se

The esterification reaction occurs between the hydroxyl groups on the biopolymer and the carboxylic end of the DDSA. researchgate.net The extent of this reaction, and thus the resulting DS, is influenced by several factors, including the type of biopolymer, the reaction conditions, and the inherent properties of DDSA itself. researchgate.nete3s-conferences.org

Research Findings on Degree of Substitution

Research across various biopolymers has demonstrated a range of achievable DS values when using DDSA as the modifying agent. The longer 12-carbon alkenyl chain of DDSA, compared to other anhydrides like octenyl succinic anhydride (OSA), results in lower water solubility and a higher melting point. sci-hub.seresearchgate.net These characteristics can limit the contact between DDSA and the biopolymer granules in aqueous systems, often leading to lower DS values compared to modifications performed with shorter-chain anhydrides or in organic solvents. sci-hub.seresearchgate.net

Studies on different biopolymers have reported specific DS values, which are summarized below.

| Biopolymer | Source/Type | Degree of Substitution (DS) Range | Reference(s) |

| Starch | Quinoa | 0.0023 - 0.0095 | researchgate.netsci-hub.seresearchgate.net |

| Kudzu | 0.0256 | researchgate.net | |

| General | 0.02 - 0.04 | nih.gov | |

| Cellulose | Microcrystalline | 0.100 - 0.284 | researchgate.net |

| Alginate | - | Up to 0.1515 | e3s-conferences.org |

| Cashew Gum | - | 0.02 - 0.20 | semanticscholar.org |

The modification of quinoa starch with DDSA resulted in DS values ranging from 0.0023 to 0.0095. researchgate.netsci-hub.seresearchgate.net For kudzu starch, a DS of 0.0256 was achieved under specific reaction conditions. researchgate.net In the case of cellulose modification through reactive extrusion, a higher DS range of 0.100 to 0.284 was obtained. researchgate.net Research on alginate has shown that a DS as high as 0.1515 can be reached, significantly altering its properties. e3s-conferences.org Modification of cashew gum in a dimethyl sulfoxide (DMSO) solvent yielded DS values between 0.02 and 0.20. semanticscholar.org

Factors Influencing the Degree of Substitution

The final DS of a DDSA-modified biopolymer is not arbitrary but is the result of carefully controlled reaction parameters and the intrinsic properties of the substrates.

| Factor | Influence on Degree of Substitution (DS) | Detailed Findings | Reference(s) |

| Reaction Temperature | Lower temperatures can be more effective for certain biopolymers. | For alginate modification, the highest DS (0.1515) was achieved at a mild temperature of 30°C. e3s-conferences.org | e3s-conferences.org |

| Solvent System | Organic solvents can enhance DS due to better solubility of DDSA. | DDSA modification of starches in organic solvents like DMSO generally yields a higher DS compared to reactions in aqueous media. sci-hub.seresearchgate.netsemanticscholar.org Using ionic liquids during reactive extrusion also facilitates the modification of cellulose. researchgate.net | sci-hub.seresearchgate.netresearchgate.netsemanticscholar.org |

| pH of Reaction Medium | Alkaline conditions are typically required to facilitate the reaction. | The preparation of DDSA-modified starches is often conducted in an aqueous slurry at a pH of 8.5–9.0. researchgate.net | researchgate.net |

| Biopolymer Structure | The physical structure and chemical composition of the biopolymer are crucial. | The DDSA groups are suggested to be located mostly in the more accessible amorphous regions of starch granules rather than the crystalline areas. researchgate.netsci-hub.se The amylose (B160209) content of starch can also positively correlate with the degree of substitution. researchgate.net | researchgate.netsci-hub.seresearchgate.net |

| Anhydride Structure | The long carbon chain of DDSA affects its reactivity in aqueous systems. | The 12-carbon chain of DDSA leads to lower solubility in water compared to shorter-chain anhydrides like OSA, which can limit reaction efficiency and result in a lower DS. sci-hub.seresearchgate.net | sci-hub.seresearchgate.net |

The impact of DS on the final properties of the biopolymer is significant. For instance, in DDSA-modified quinoa starch, an increasing DS leads to increased particle size, water solubility, and swelling power, while decreasing the gelatinization enthalpy. researchgate.netsci-hub.se Conversely, the thermal stability of modified cellulose was found to decrease as the DS increased. researchgate.net In alginate, a higher DS resulted in increased viscosity and a reduction in surface tension, which is desirable for surfactant applications. e3s-conferences.org

Role As a Curing Agent and Cross Linking Agent in Polymer Systems

Epoxy Resin Curing with Dodecylsuccinic Anhydride (B1165640)

Dodecylsuccinic anhydride is widely utilized as a curing agent, or hardener, for epoxy resins, particularly in applications demanding enhanced flexibility and toughness. broadview-tech.comoxinst.com Unlike other liquid anhydride hardeners, DDSA's low density and high mix ratio contribute to systems that can fill up to 15% more volume per pound. oxinst.combroadview-tech.com The resulting cured resins exhibit superior mechanical and electrical properties compared to those cured with diamines or polyamides, along with low moisture absorption. broadview-tech.comoxinst.combroadview-tech.com These characteristics make DDSA-cured epoxies well-suited for demanding applications such as electrical potting compounds, conductive adhesives, and coatings for flexible printed circuit boards. broadview-tech.com

The formulation of epoxy systems cured with DDSA involves carefully considering the ratio of anhydride to epoxy resin. This ratio is typically expressed in parts per hundred parts of epoxy resin (phr). The ideal stoichiometry for an anhydride-cured epoxy is one mole of anhydride per mole of epoxy. tri-iso.com However, to achieve optimal properties, the practical ratio of anhydride to epoxide equivalents may be adjusted, often falling in the range of 0.90 to 0.95, to account for side reactions like the homopolymerization of the epoxy. tri-iso.compolymerinnovationblog.com

For most applications involving bisphenol A liquid epoxy resins, DDSA is used in concentrations ranging from 80 to 150 phr. tri-iso.com High-performance applications that require high levels of heat resistance, chemical resistance, or strength typically utilize about 140 phr of DDSA. tri-iso.com A typical formulation might consist of 100 phr of an epoxy resin with an epoxy equivalent weight of 175-210, 130-150 phr of DDSA, and 1 phr of a catalyst like Benzyl Dimethyl Amine (BDMA). broadview-tech.com Such formulations can provide an extended pot life, with one-component systems potentially lasting up to twelve months under proper storage conditions. broadview-tech.combroadview-tech.com

| Component | Parts per Hundred Resin (phr) | Purpose |

|---|---|---|

| Epoxy Resin (Epoxy Equivalent 175-210) | 100 | Base Polymer |

| This compound (DDSA) | 130-150 | Curing Agent/Hardener |

| Benzyl Dimethyl Amine (BDMA) | 1 | Catalyst/Accelerator |

The curing reaction between epoxy resins and anhydrides like DDSA generally requires heat and can be slow without a catalyst. polymerinnovationblog.comhycat.com Accelerators are used to increase the reaction rate and achieve desired performance characteristics. tri-iso.com Various types of catalysts are effective for the epoxy-anhydride reaction, including:

Tertiary Amines : These are effective and commonly used accelerators. Examples include benzyldimethylamine (BDMA), dimethylaminomethylphenol, and 2,4,6-tris(dimethylaminomethyl)phenol (B167129) (DMP-30). tri-iso.compolymerinnovationblog.com

Imidazoles : Liquid imidazoles such as 2-ethyl-4-methyl imidazole (B134444) and 1-methyl imidazole are frequently used to catalyze the reaction. tri-iso.compaint.org

Quaternary Ammonium Salts : These catalysts can promote cures with lower color development. tri-iso.compolymerinnovationblog.com

Organometallic Salts : Salts based on tin, zinc, or chromium can also be used, although chromium salts may impart a green color to the final product. tri-iso.com

The choice and concentration of the catalyst significantly impact the curing process and the final properties of the thermoset. For instance, a study on bio-based thermosets from epoxidized sucrose (B13894) soyate and DDSA found that the quaternary onium salt (BV‐CAT7) was the most efficient catalyst. researchgate.net A concentration of 3 wt% of this catalyst provided an optimal glass transition temperature, crosslink density, and thermal stability. researchgate.net Catalysts work by facilitating the opening of the anhydride ring, which generates a carboxylic acid that then reacts with the epoxy group. polymerinnovationblog.compolymerinnovationblog.com

The curing of epoxy resins with anhydrides is a complex process involving multiple reactions. The primary reaction is the esterification that occurs between the anhydride and the hydroxyl groups present in the epoxy resin system. This initial step opens the anhydride ring to form a monoester with a free carboxylic acid group. hycat.combroadview-tech.com This carboxylic acid group then reacts with an epoxy group, which in turn generates a new hydroxyl group that can react with another anhydride molecule. broadview-tech.com

A significant side reaction is the homopolymerization of the epoxy resin, which leads to the formation of ether linkages. tri-iso.comhycat.com This reaction is catalyzed by either acids or bases and consumes epoxy groups that would otherwise react with the anhydride. tri-iso.com The balance between the esterification and etherification reactions is influenced by temperature and the type of catalyst used. At lower elevated temperatures, the rates of esterification and etherification are comparable, while at higher temperatures, esterification is favored. hycat.com A higher degree of esterification may, however, lead to diminished high-temperature performance in the final polymer. hycat.com Kinetic studies using methods like differential scanning calorimetry (DSC) have shown that the cure reactions can be autocatalytic in nature. researchgate.net

The incorporation of this compound as a curing agent has a profound influence on the final properties of the thermoset. The long, flexible dodecenyl side chain of DDSA imparts increased flexibility and toughness to the typically rigid and brittle epoxy network. oxinst.comtri-iso.comoxinst.com This modification leads to a decrease in the tensile strength and glass transition temperature (Tg) of the cured epoxy resin as the side chain length of the alkenyl succinic anhydride increases. researchgate.net

DDSA-cured systems are known for their excellent electrical and mechanical properties. broadview-tech.comoxinst.com They also exhibit low moisture absorption, which is critical for applications in electronics and electrical insulation. oxinst.combroadview-tech.com The coefficient of thermal expansion (CTE) of the cured epoxy resin increases with the length of the alkenyl side-chain of the succinic anhydride used. researchgate.net This is attributed to the increased motion of the chain segments within the epoxy network. researchgate.net Furthermore, research on bio-based epoxies cured with DDSA has shown the potential to create thermosets with excellent thermal stability, with decomposition temperatures exceeding 270°C. researchgate.net

| Property | Influence of DDSA | Reference |

|---|---|---|

| Flexibility/Toughness | Enhanced | oxinst.comtri-iso.comoxinst.com |

| Tensile Strength | Decreased (with increasing side-chain length) | researchgate.net |

| Glass Transition Temperature (Tg) | Decreased (with increasing side-chain length) | researchgate.net |

| Moisture Absorption | Low | oxinst.combroadview-tech.com |

| Electrical Properties | Excellent | broadview-tech.comoxinst.com |

| Coefficient of Thermal Expansion (CTE) | Increased (with increasing side-chain length) | researchgate.net |

Beyond its use as a primary curing agent, DDSA's liquid form at room temperature makes it a useful modifier for other, often solid, anhydride hardeners. tri-iso.com It can be blended with other anhydrides to lower their freezing points, making them easier to handle and process. tri-iso.com By incorporating DDSA into formulations with other anhydrides, it is possible to tailor the physical properties of the mixture and impart flexibility to the final cured polymer, reducing its brittleness. tri-iso.com For example, DDSA can be blended with anhydrides such as Maleic Anhydride, Succinic Anhydride, Phthalic Anhydride, Tetrahydrophthalic Anhydride, and Hexahydrophthalic Anhydride to modify their handling characteristics and the properties of the resulting thermoset. tri-iso.com

Cross-linking in Elastomer Blends

This compound has also been investigated as a cross-linking agent for elastomer blends, particularly those containing epoxidized natural rubber (ENR). lboro.ac.ukresearchgate.netresearchgate.net In a study involving blends of a highly epoxidized natural rubber (ENR50) with unmodified natural rubber (NR) and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) elastomers, DDSA was used to cross-link the ENR50 component. lboro.ac.ukresearchgate.net

The pendant dodecyl segments from the DDSA that become part of the cross-links are thought to provide internal plasticization. researchgate.net This effect screens the polar groups within the polymer chains and can also act as a compatibilization mechanism for blends with hydrocarbon elastomers. researchgate.net The curing reactions in these systems were found to be approximately first-order. researchgate.net Although the elastomer blends were thermodynamically immiscible, the components were well-dispersed at a microscopic level. lboro.ac.ukresearchgate.net The study found that blends with EPDM exhibited better mechanical properties. lboro.ac.ukresearchgate.net The cross-linking efficiency of DDSA was assessed by monitoring torque evolution in a rheometer and through DSC thermal analysis. lboro.ac.uk

Application in Natural Fiber-Reinforced Composites

Natural fiber-reinforced composites are gaining attention as lightweight, sustainable alternatives to traditional synthetic fiber composites. researchgate.netmdpi.com However, a significant challenge in their development is the inherent incompatibility between the hydrophilic (water-attracting) natural fibers and the hydrophobic (water-repelling) polymer matrices. nih.govsci-hub.se Natural fibers, being rich in cellulose (B213188) and hemicellulose, have abundant hydroxyl (-OH) groups on their surface, making them prone to moisture absorption and causing poor adhesion to non-polar polymers. nih.gov

To overcome this, surface modification of the fibers is crucial, and this compound can serve as an effective coupling agent. scielo.braimspress.com The mechanism involves an esterification reaction where the anhydride group of the DDSA molecule reacts with the hydroxyl groups on the surface of the natural fiber. This reaction forms a covalent ester bond, effectively grafting the DDSA molecule onto the fiber.

While the principle of using DDSA as a coupling agent for natural fibers is well-established, specific quantitative data on the resulting mechanical performance improvements from its application is an area of ongoing research. For context, the baseline mechanical properties of an untreated natural fiber composite are presented below. It is anticipated that the application of DDSA as a surface treatment would lead to enhancements in these values due to improved fiber-matrix adhesion.

| Fiber Weight % | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (kJ/m²) |

|---|---|---|---|

| 15% | Data Not Available | Data Not Available | Data Not Available |

| 25% | Data Not Available | Data Not Available | Data Not Available |

| 30% | 85.5 | 85.79 | Data Not Available |

| 35% | Data Not Available | Data Not Available | Data Not Available |

| 40% | Data Not Available | Data Not Available | 24.5 |

Polymer Nanocomposites

Polymer nanocomposites represent an advanced class of materials where nanoscale fillers are dispersed within a polymer matrix to achieve remarkable property enhancements. aalto.fi Nanocellulose, with its high strength, large surface area, and renewability, is a promising reinforcing nanofiller. aalto.firesearchgate.net However, just as with larger natural fibers, the successful incorporation of hydrophilic nanocellulose into hydrophobic polymer matrices is hindered by poor compatibility and its tendency to agglomerate. aalto.fi

Surface Modification of Nanocellulose for Polymer Compatibility

To unlock the full potential of nanocellulose in polymer composites, its surface chemistry must be altered to promote better dispersion and interfacial adhesion. researchgate.net this compound is utilized for this purpose through a chemical modification process known as esterification. scielo.brspringerprofessional.de

The reaction targets the abundant hydroxyl groups on the surface of cellulose nanocrystals (CNCs). The anhydride ring of DDSA opens and reacts with these hydroxyl groups, forming ester linkages. This process effectively attaches the long, hydrophobic dodecyl tail of the DDSA molecule to the surface of the nanocellulose. springerprofessional.de This modification transforms the surface of the nanocellulose from hydrophilic to hydrophobic, which is a critical step for achieving compatibility with non-polar polymers like poly(butylene succinate) (PBS).

Research has demonstrated that this surface modification leads to a more homogeneous dispersion of the nanocellulose within the polymer matrix. This improved dispersion prevents the formation of aggregates, which can act as stress concentration points and weaken the material. The enhanced compatibility also strengthens the interface between the nanocellulose and the polymer, leading to significant improvements in the thermal and mechanical properties of the resulting nanocomposite.

One study focused on the modification of microcrystalline cellulose with DDSA via reactive extrusion in the presence of an ionic liquid. The degree of substitution (DS), which indicates the extent of the modification, was successfully controlled by varying the ratio of cellulose to DDSA.

| Sample | Cellulose:DDSA Molar Ratio | Degree of Substitution (DS) |

|---|---|---|

| 1 | 1:0.25 | 0.100 |

| 2 | 1:0.50 | 0.152 |

| 3 | 1:0.75 | 0.211 |

| 4 | 1:1.00 | 0.284 |

Further research on poly(butylene succinate) (PBS) nanocomposites reinforced with succinic anhydride-modified cellulose nanocrystals (SCNCs) confirmed the benefits of this approach. The study found that the mechanical properties of the composites with modified nanocrystals were superior to those with unmodified CNCs, which is attributed to the better dispersion and stronger interfacial adhesion.

| Material | Young's Modulus (MPa) | Yield Strength (MPa) |

|---|---|---|

| Neat PBS | 326 | 30.1 |

| PBS / 5 wt% CNC | 402 | 30.5 |

| PBS / 5 wt% SCNC (Modified) | 448 | 33.2 |

Analytical and Characterization Techniques for Dodecylsuccinic Anhydride and Its Derivatives

Spectroscopic Characterization

FTIR spectroscopy is a powerful tool for confirming the presence of the characteristic anhydride (B1165640) functional group in DDSA. The anhydride group gives rise to two distinct and strong carbonyl (C=O) stretching vibrations due to symmetric and asymmetric stretching modes. These peaks are typically observed in the region of 1780 cm⁻¹ and 1860 cm⁻¹. When DDSA is used to modify other polymers, such as starch or polypropylene, the appearance of these characteristic anhydride peaks, alongside a peak for the C-O-C stretching vibration, confirms successful grafting. researchgate.netnih.gov For instance, in the modification of polymers, new absorption bands around 1736 cm⁻¹ can be attributed to the C=O group from DDSA. mdpi.com

The long aliphatic dodecenyl chain also presents characteristic C-H stretching and bending vibrations.

Table 1: Characteristic FTIR Absorption Bands for Dodecenylsuccinic Anhydride

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~1860 | Asymmetric C=O stretching | Anhydride |

| ~1780 | Symmetric C=O stretching | Anhydride |

| 1027-1190 | C-O-C stretching | Anhydride |

| ~2963 | Asymmetric CH₃ stretching | Alkyl Chain |

| ~2925 | Asymmetric CH₂ stretching | Alkyl Chain |

| ~2855 | Symmetric CH₂ stretching | Alkyl Chain |

| ~1465 | CH₂ bending | Alkyl Chain |

NMR spectroscopy provides detailed information about the atomic structure of DDSA, allowing for the unambiguous assignment of protons and carbons. nih.gov

¹H NMR: The proton NMR spectrum of DDSA shows distinct signals corresponding to the protons in the succinic anhydride ring and the long dodecenyl side chain. Protons on the anhydride ring are typically found in the 2.5-3.5 ppm range. The vinyl protons of the dodecenyl group appear in the 5.0-6.0 ppm region, while the numerous methylene (B1212753) (-CH₂-) protons of the alkyl chain create a large, complex signal group between approximately 1.2 and 1.6 ppm. The terminal methyl (-CH₃) group of the chain typically shows a triplet signal around 0.9 ppm.

¹³C NMR: The carbon NMR spectrum provides complementary information. nih.gov The carbonyl carbons of the anhydride group are highly deshielded and appear downfield, typically in the range of 170-175 ppm. Carbons of the double bond are found around 120-130 ppm. The carbons of the methylene groups in the long alkyl chain resonate between 20 and 40 ppm, while the terminal methyl carbon appears at approximately 14 ppm. umich.edu

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Dodecenylsuccinic Anhydride

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Anhydride C=O | - | ~170-175 |

| Anhydride CH, CH₂ | ~2.5-3.5 | ~35-45 |

| Vinyl CH=CH | ~5.0-6.0 | ~120-130 |

| Alkyl CH₂ | ~1.2-1.6 | ~20-40 |

| Terminal CH₃ | ~0.9 | ~14 |

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the identification and purity assessment of DDSA. The gas chromatograph separates DDSA from other volatile components in a sample before it enters the mass spectrometer. nist.gov The mass spectrometer then ionizes the molecule and fragments it, producing a unique mass spectrum that serves as a molecular fingerprint. nist.gov The mass spectrum of DDSA will show a molecular ion peak corresponding to its molecular weight (266.38 g/mol ) and a series of fragment ions resulting from the cleavage of the alkyl chain and the anhydride ring. nih.govnist.gov This technique is particularly useful in analyzing reaction mixtures, for example, in studies of paper sizing where DDSA derivatives are identified through pyrolysis-GC-MS. researchgate.net

Chromatographic Analysis (e.g., Gel Permeation Chromatography - GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing polymers and materials modified with DDSA. When DDSA is used as a cross-linking agent or grafted onto a polymer backbone, the molecular weight of the resulting material changes. GPC separates molecules based on their size in solution. By comparing the GPC elution profiles of a polymer before and after reaction with DDSA, researchers can confirm the success of the modification and quantify the increase in molecular weight and changes in molecular weight distribution. nih.gov This method has been used to characterize DDSA-modified inulin, where GPC confirmed the presence of large aggregates after modification. nih.gov

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)

Thermal analysis techniques are employed to determine the thermal stability and transition behaviors of DDSA and, more commonly, epoxy resins and other polymers cured with it.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions like the glass transition temperature (Tg), melting temperature (Tm), and curing behavior. mdpi.com For epoxy resins cured with DDSA, the Tg is a critical parameter indicating the cross-linking density and the material's service temperature. It has been observed that increasing the length of the alkenyl side-chain in succinic anhydride curing agents, such as from octenyl to dodecenyl, can lead to a decrease in the Tg of the cured epoxy resin due to increased flexibility and free volume in the polymer network. researchgate.netresearchgate.net

Table 3: Thermal Properties of DDSA-Modified Polymers from Literature

| Polymer System | Analytical Technique | Key Finding | Reference |

|---|---|---|---|

| PBAT-DDSA Copolyesters | TGA | Td,5 (5% weight loss temperature) of 352 °C for pure PBAT, with modified samples showing stability below 300 °C. | mdpi.com |

| PBAT-DDSA Copolyesters | DSC | All samples exhibited two melting peaks (Tm1 and Tm2). | mdpi.com |

| DGEBA Epoxy/ASA | DSC | Tg decreased with an increase in the side chain length of the alkenyl succinic anhydride (ASA). | researchgate.net |

| Kudzu Starch-DDSA | DSC | Gelatinization temperatures and enthalpy of modified starch were lower than the native counterpart. | researchgate.net |

Titration Methods for Hydrophobe Incorporation and Anhydride Content

Titration is a classic and reliable quantitative chemical analysis method used to determine the concentration of a substance. For DDSA, titration methods are primarily used to determine the anhydride content and to quantify the degree of substitution (DS) when DDSA is used to modify substrates like starch. sci-hub.se

To determine the anhydride content, a sample of DDSA is typically reacted with a known excess of a standard base (e.g., sodium hydroxide) in the presence of water, which hydrolyzes the anhydride to the corresponding dicarboxylic acid. The unreacted base is then back-titrated with a standard acid. The amount of base consumed in the hydrolysis reaction is used to calculate the anhydride content. broadview-tech.com Another approach involves reacting the anhydride with aniline (B41778) and then titrating the resulting monoacid with an organic base, using potentiometric endpoint detection to avoid issues with color indicators. researchgate.net

When modifying polymers like starch, the degree of substitution—representing the number of hydroxyl groups substituted with DDSA per monomer unit—can be determined by a similar titration method. The modified starch is saponified with a known amount of sodium hydroxide (B78521), and the excess alkali is titrated. This allows for the calculation of the amount of incorporated dodecenylsuccinyl groups. sci-hub.se

Microscopic Techniques (e.g., Scanning Electron Microscopy - SEM, Transmission Electron Microscopy - TEM)

Microscopic techniques are fundamental in characterizing the structural and morphological changes in materials modified with dodecylsuccinic anhydride and its derivatives. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer detailed insights into the surface features and internal structure of these modified substances.

Scanning Electron Microscopy (SEM) is extensively used to observe the surface morphology of materials after modification. In the case of polysaccharides like starch modified with dodecenyl succinic anhydride (DDSA), a close analog of this compound, SEM analysis reveals changes in the granule's physical appearance. Studies on DDSA-modified kudzu and quinoa starch have used SEM to examine their morphological features. emsdiasum.comresearchgate.net

Observations from SEM analyses have shown varied effects of the modification on the starch granules. One study noted that while the granule size of kudzu starch increased after DDSA modification, there was no detectable change on the granule surface. emsdiasum.com In contrast, another analysis of modified oca starch indicated an increase in surface roughness as the degree of substitution (DS) with octenyl succinic anhydride (OSA), a similar modifying agent, increased. researchgate.net This suggests that the impact on surface morphology can depend on the specific polysaccharide and the reaction conditions.

Interactive Data Table: SEM Observations of Starch Modified with Alkenyl Succinic Anhydrides

| Starch Source | Modifying Agent | Key SEM Findings |

| Kudzu Starch | Dodecenyl Succinic Anhydride (DDSA) | Increased granule size; no detectable surface change. emsdiasum.com |

| Quinoa Starch | Dodecenyl Succinic Anhydride (DDSA) | Used to estimate morphological features. researchgate.net |

| Oca Starch | Octenyl Succinic Anhydride (OSA) | Increased surface roughness with a higher degree of substitution. researchgate.net |

Beyond characterization, a derivative, 2-Dodecenylsuccinic acid anhydride (DDSA), also plays a role in the sample preparation process for electron microscopy itself. It is utilized as a hardener for epoxy resins, which are common embedding media for biological specimens in TEM. The combination of DDSA with other hardeners allows for the creation of resin blocks with the desired hardness for sectioning.

Transmission Electron Microscopy (TEM) provides higher resolution imaging compared to SEM and is used to investigate the internal structure and nanostructure of materials. While specific TEM studies on this compound-modified materials are not extensively detailed in the provided context, the technique is essential for analyzing the micro and nanostructures of biopolymer derivatives in general. semanticscholar.org For instance, TEM is crucial for evaluating the size, shape, and morphology of nanoparticles and nanofibers derived from biopolymers. semanticscholar.org

Rheological Measurements

Rheological measurements are critical for understanding how the modification with this compound affects the flow and deformation properties of materials, particularly polymers in solution or as gels. These properties are vital for the application of such modified materials as thickeners, stabilizers, and emulsifiers. researchgate.net

The introduction of the hydrophobic dodecyl chain from the anhydride onto a hydrophilic polymer backbone, such as starch or cashew gum, creates an amphiphilic structure. researchgate.netresearchgate.net This modification significantly influences the rheological behavior of the polymer in aqueous solutions. researchgate.net At certain concentrations, the hydrophobic groups can associate, leading to a substantial increase in viscosity. researchgate.net

Research on quinoa starch modified with dodecenyl succinic anhydride (DDSA) has shown a distinct relationship between the degree of substitution (DS) and the rheological properties. With an increasing DS, both the viscosity and the storage modulus (G'), which represents the elastic component of the material, were found to first increase and then subsequently decrease. nih.govladdresearch.commdpi.com This complex behavior highlights the influence of the hydrophobic modification on the intermolecular and intramolecular interactions within the polymer network. nih.govladdresearch.commdpi.com Similarly, hydrophobically modified cashew gum exhibits desirable rheological characteristics, such as shear-thinning behavior, where viscosity decreases at higher shear rates. researchgate.net

Interactive Data Table: Effect of DDSA Modification on Quinoa Starch Rheology

| Rheological Property | Effect of Increasing Degree of Substitution (DS) |

| Viscosity | Initially increases, then decreases. nih.govladdresearch.commdpi.com |

| Storage Modulus (G') | Initially increases, then decreases. nih.govladdresearch.commdpi.com |

The study of viscoelasticity provides further insight. For modified starches, the elastic modulus (G') and the loss modulus (G''), representing the viscous component, are sensitive to polymer concentration. emsdiasum.com Often, these modified systems exhibit solid-like behavior where G' is greater than G''. emsdiasum.com

Surface Tension Analysis

Surface tension analysis is employed to quantify the surfactant-like properties of this compound derivatives. The amphiphilic nature of these molecules, possessing both a hydrophilic component (from the original polymer or backbone) and a hydrophobic dodecyl chain, allows them to accumulate at interfaces, such as air-water or oil-water, and reduce the surface or interfacial tension.

The modification of polysaccharides with dodecenyl succinic anhydride (DSA) has been shown to effectively lower the interfacial tension. For example, DSA-modified seaweed polysaccharides were able to decrease the interfacial tension at a soybean oil-water interface significantly. emsdiasum.com This property is crucial for the formation and stabilization of emulsions.

Studies on gelatin derivatives reacted with polyisobutenyl succinic anhydride, another alkenyl succinic anhydride, also demonstrate a strong ability to decrease surface tension. The effectiveness of these derivatives as surfactants is related to the length of the hydrophobic unit. An increase in the hydrophobic chain length has been shown to improve surface properties. researchgate.net

Interactive Data Table: Interfacial Tension Reduction by DSA-Modified Polysaccharides

| System | Initial Interfacial Tension (mN/m) | Interfacial Tension after Modification (mN/m) |

| Soybean Oil–Water with Seaweed Polysaccharide 1 | 23.1 | 14.2 emsdiasum.com |

| Soybean Oil–Water with Seaweed Polysaccharide 2 | 23.9 | 13.6 emsdiasum.com |

The ability to lower surface tension is a key characteristic that enables the use of this compound-modified polymers in applications requiring emulsification and foam stabilization.

Applications in Advanced Materials and Chemical Technologies

Hydrogels for Drug Delivery and Medical Devices

Hydrogels, with their three-dimensional polymeric networks, are extensively researched for biomedical applications due to their high water content, biocompatibility, and tunable properties. nih.govnih.gov Dodecylsuccinic anhydride (B1165640) is utilized as a cross-linking agent to synthesize hydrogels with enhanced characteristics for drug delivery and medical device coatings. sigmaaldrich.com

The incorporation of DDSA into hydrogel matrices, such as those made from chitosan (B1678972) or collagen, imparts a hydrophobic character to the otherwise hydrophilic polymer network. sigmaaldrich.comresearchgate.net This modification is particularly advantageous for the sustained delivery of hydrophobic drugs. sigmaaldrich.com For instance, DDSA-modified chitosan hydrogels have been developed for the buccal delivery of thymol, a hydrophobic drug. sigmaaldrich.comresearchgate.net The hydrophobic chains of DDSA enhance the encapsulation and prolong the release profile of the drug. sigmaaldrich.com

In the context of medical devices, DDSA is used in coatings to improve their biocompatibility and performance. sigmaaldrich.com The ability of DDSA to modify the surface properties of materials makes it a valuable component in creating coatings that can reduce friction, prevent biofouling, or control the release of therapeutic agents.

A summary of research findings on DDSA-modified hydrogels for drug delivery is presented in the table below.

| Polymer Matrix | Drug Delivered | Key Findings |